TYA4 protein is predominantly found in eukaryotic organisms, particularly in yeast and higher eukaryotes. Its expression can be influenced by various cellular conditions, including stress responses and developmental signals. Research has shown that TYA4 interacts with ribosomes and other translation machinery components, highlighting its importance in the translational landscape of the cell.
In terms of classification, TYA4 protein belongs to a group of translation factors that assist in various stages of protein synthesis. It can be categorized under elongation factors, which are responsible for the elongation phase of translation where amino acids are added to the growing polypeptide chain.
The synthesis of TYA4 protein can be achieved through various methods, including:
The in vitro systems often require optimization of conditions such as temperature, ionic strength, and the presence of cofactors to achieve high yields of functional TYA4 protein. For recombinant methods, selecting an appropriate promoter and host system is crucial for maximizing expression levels.
The molecular structure of TYA4 protein has been elucidated through various techniques, including X-ray crystallography and cryo-electron microscopy. These studies reveal that TYA4 possesses distinct domains that interact with ribosomal subunits and tRNA molecules during translation.
Data from structural studies indicate that TYA4 has a complex tertiary structure that facilitates its interaction with other components involved in protein synthesis. The specific folding patterns and domain arrangements are critical for its function as a translation factor.
TYA4 protein participates in several key reactions during the translation process:
The efficiency of these reactions can be influenced by factors such as the concentration of available tRNA and amino acids, as well as the presence of other translation factors that modulate ribosomal activity.
The mechanism by which TYA4 operates involves several steps:
Studies have shown that mutations or deficiencies in TYA4 can lead to errors in protein synthesis, underscoring its vital role in maintaining translational fidelity .
TYA4 protein has specific physical properties such as:
Chemically, TYA4 exhibits properties typical of proteins involved in enzymatic functions:
Relevant analyses indicate that post-translational modifications can affect its stability and function .
TYA4 protein has several applications in scientific research:
Research continues to explore the diverse roles of TYA4 protein within cellular systems, contributing significantly to our understanding of gene expression regulation and protein synthesis mechanisms.
TYA4, encoded by the Saccharomyces cerevisiae retrotransposon Ty4, is a 410-residue protein (calculated MW: ~46 kDa). Its primary structure includes a canonical nucleic acid-binding Gag motif near the N-terminus (residues 48-65), characterized by a CX₂CX₄HX₄C zinc finger domain essential for RNA recognition and packaging [2] [3] [10]. Key conserved regions include:
Table 1: Conserved Motifs in TYA4
Motif Position | Sequence | Function |
---|---|---|
48-65 | C⁴⁸PKCGHTKCRH⁶⁵ | Zinc finger RNA binding |
100-115 | Y¹⁰⁰GDAF-Y¹⁰⁵FDVY¹¹⁰ | Oligomerization interface |
200-215 | K²⁰⁰RRAKQK²⁰⁷ | Electrostatic RNA anchoring |
TYA4 exhibits 25–28% sequence identity with Ty1/Ty2 Gag proteins, retaining critical retroviral features:
Though experimental PTM data for TYA4 is limited, in silico predictions identify:
Table 2: Predicted Post-Translational Modifications in TYA4
Modification Type | Position | Functional Implication |
---|---|---|
Phosphorylation | S⁷², T¹⁸⁹ | Regulates RNA-binding affinity |
Acetylation | K²⁰² | Modulates electrostatic interactions |
Myristoylation | G⁵⁰ | Membrane anchoring |
Computational models (AlphaFold2, I-TASSER) predict TYA4 adopts a modular architecture:
TYA4 diverges structurally from orthologs:1. Vs. Ty1 Gag (p1-440):- Ty1 requires C-terminal residues 341-363 for VLP assembly, while TYA4 tolerates C-terminal truncations [1] [3].- Ty1’s N-terminal truncation beyond p41-440 ablates assembly, whereas TYA4 retains function without N-myristoylation in vitro [1] [5].2. Vs. HIV-1 Gag:- Lacks SP1/SP2 spacer peptides, simplifying proteolytic processing.- Basic residue cluster substitutes for HIV-1 MA’s PI(4,5)P₂-binding site [7] [10].
Molecular dynamics simulations reveal two RNA-binding interfaces:
Hydrophobicity Analysis: TYA4’s C-terminus (residues 300-410) has a hydrophobicity index of −1.2 at pH 7, suggesting solvent exposure, while the CA-like domain scores +0.8, consistent with buried oligomerization interfaces [9].
Table 3: TYA4 and Related Retrotransposon Gag Proteins
Protein | Length (aa) | Key Domains | RNA-Binding Motif |
---|---|---|---|
TYA4 | 410 | MA, CA, NC | C⁴⁸PKCGHTKCRH⁶⁵ |
Ty1 Gag | 440 | MA, CA, NC, SP | CCHC zinc finger |
Ty3 Gag | 345 | CA, NC | RRR motif |
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